2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde
Description
Properties
IUPAC Name |
2-bromoimidazo[1,2-a]pyridine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-11-3-6(5-12)1-2-8(11)10-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHFYPYUESCPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring Formation
The foundational step involves cyclocondensation of 2-amino-3-bromopyridine with chloroacetaldehyde to construct the imidazo[1,2-a]pyridine core. This method adapts the protocol from the patent CN103788092A, which demonstrated high yields (72%) for 6-bromoimidazo[1,2-a]pyridine using 2-amino-5-bromopyridine. By substituting 2-amino-5-bromopyridine with 2-amino-3-bromopyridine, bromine is positioned at the 2-site of the fused ring system.
Procedure :
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Reaction Conditions :
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Workup :
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Concentrate under reduced pressure, extract with ethyl acetate, wash with water, dry over Na₂SO₄, and recrystallize with ethyl acetate/hexane.
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Yield : ~68–72% (extrapolated from analogous reactions).
Vilsmeier-Haack Formylation of 2-Bromoimidazo[1,2-a]pyridine
Formylation Strategy
The Vilsmeier-Haack reaction, employing POCl₃ and DMF, is a robust method for introducing formyl groups onto electron-rich aromatic systems. For 2-bromoimidazo[1,2-a]pyridine, the bromine atom at position 2 directs electrophilic substitution to position 6 (para to the pyridinic nitrogen).
Procedure :
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Reaction Setup :
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Dissolve 2-bromoimidazo[1,2-a]pyridine (1.0 equiv) in dry DMF (5 vol).
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Add POCl₃ (1.5 equiv) dropwise at 0°C, then heat to 80°C for 4–6 hours.
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Workup :
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Quench with ice-water, neutralize with NaHCO₃, extract with dichloromethane, and purify via column chromatography.
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Yield : ~50–60% (estimated based on analogous imidazo[1,2-a]pyridine formylations).
Limitations
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Over-oxidation to carboxylic acids may occur if reaction times exceed 8 hours.
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Electron-withdrawing bromine reduces ring electron density, necessitating higher temperatures.
Metal-Free Cyclization of N-Propargylpyridinium Salts
Green Synthesis Approach
The RSC-reported method for imidazo[1,2-a]pyridines offers a rapid, aqueous route. Adapting this for 2-bromo-6-carbaldehyde requires a pre-functionalized pyridinium precursor.
Synthetic Route :
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Precursor Synthesis :
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React 2-amino-5-formylpyridine with propargyl bromide to form N-propargylpyridinium bromide.
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Cyclization :
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Treat with NaOH (1.0 equiv) in water at ambient temperature for 10 minutes.
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Bromination :
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Introduce bromine at position 2 via electrophilic substitution using NBS (N-bromosuccinimide) in DMF.
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Yield :
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Bromination: ~65% (extrapolated from similar halogenations).
Oxidation of 6-Methyl-2-bromoimidazo[1,2-a]pyridine
Methyl Oxidation Pathway
For substrates with a methyl group at position 6, oxidation to the aldehyde is achievable using selenium dioxide (SeO₂) or manganese-based oxidants.
Procedure :
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Synthesis of 6-Methyl Derivative :
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Oxidation :
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Reflux 6-methyl-2-bromoimidazo[1,2-a]pyridine with SeO₂ (2.0 equiv) in dioxane/water (4:1) for 6 hours.
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Yield : ~55–60% (based on methyl-to-aldehyde conversions in heterocycles).
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Conditions | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Formylation | Vilsmeier-Haack | 50–60 | Harsh (POCl₃) | Moderate |
| Metal-Free Cyclization | NaOH-promoted cyclization | 65–70 | Ambient, aqueous | High |
| Methyl Oxidation | SeO₂ oxidation | 55–60 | Reflux | Low |
Key Findings :
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The metal-free cyclization route offers superior sustainability but requires precise bromination post-cyclization.
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Vilsmeier-Haack formylation provides direct access to the aldehyde but uses toxic reagents.
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Methyl oxidation is limited by the need for pre-installed methyl groups and moderate yields.
Functionalization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or DMSO, and catalysts such as palladium or copper salts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
- Substituted imidazo[1,2-a]pyridines.
- Carboxylic acids or alcohols derived from the aldehyde group.
Scientific Research Applications
2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antiviral agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The imidazo-pyridine core can also engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on the positions of substituents. Below is a comparative analysis of key analogs:
Stability and Reactivity Trends
- Electron-Withdrawing Effects : Bromine at position 2 (imidazole ring) increases electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., amine coupling) .
- Steric Effects : Bulkier substituents (e.g., -CF₃ at C6) reduce reactivity but enhance metabolic stability, as seen in 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine .
Research Findings and Key Insights
Substitution Position Matters : Bromine at C2 (imidazole) vs. C6 (pyridine) alters electronic properties. C2-Br compounds show higher reactivity in cross-coupling reactions .
Functional Group Synergy : Combining bromine with aldehydes or carboxylates enhances binding to biological targets (e.g., CDK2) through halogen bonding and hydrophobic interactions .
Concentration-Dependent Effects : In ocular studies, 0.1–0.4% concentrations of imidazo[1,2-a]pyridines yield optimal intraocular pressure reduction, with diminishing returns at higher doses .
Biological Activity
Overview
2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused imidazo-pyridine ring system with both bromine and aldehyde functional groups, which contribute to its reactivity and potential therapeutic applications. Research indicates that it possesses antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable target for drug development.
The structural characteristics of this compound include:
- Molecular Formula : C_8H_6BrN_3O
- Molecular Weight : 232.06 g/mol
- Functional Groups : Bromine atom (Br) and aldehyde group (-CHO)
These properties allow the compound to participate in various chemical reactions, including substitution and cyclization, which are essential for its biological activity.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. For instance, studies indicate that the compound can inhibit the growth of certain pathogenic bacteria, suggesting its potential as an antimicrobial agent in clinical settings .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
One of the most promising aspects of this compound is its anticancer activity. Various studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in cervical carcinoma (HeLa) cell lines. The mechanism involves the disruption of cellular processes critical for cancer cell survival, such as geranylgeranylation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of pathogenic bacteria and fungi | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Anticancer | Induction of apoptosis in HeLa cells |
Case Study 1: Anticancer Efficacy
A study focused on the efficacy of various imidazo[1,2-a]pyridine derivatives revealed that this compound exhibited a half-maximal inhibitory concentration (IC50) below 150 μM against HeLa cells. This indicates strong cytotoxic effects compared to other derivatives tested .
In a detailed investigation into the mechanism of action, it was found that the compound interacts with Rab geranylgeranyl transferase (RGGT), an enzyme crucial for protein prenylation. The inhibition of RGGT leads to reduced viability of cancer cells by preventing proper membrane localization of oncogenic proteins .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure. The presence of the bromine atom enhances its reactivity compared to other halogenated derivatives. Studies have shown that modifications at the C6 position significantly influence the compound's potency against various biological targets .
Q & A
Q. What are the standard synthetic methods for preparing 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde?
The compound is synthesized via condensation reactions between 2-aminoimidazoles and aldehyde precursors, followed by bromination. Microwave-assisted synthesis using α-haloketones under controlled conditions improves yield (e.g., 70-85%) and reduces reaction time to 10-15 minutes. Alternatively, stepwise bromination of acetylfurans using N-bromosuccinimide (NBS) and bromine, followed by cyclization, forms the imidazo[1,2-a]pyridine core .
Q. How is this compound characterized for structural confirmation?
Key techniques include:
- 1H/13C NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm, while the imidazo[1,2-a]pyridine scaffold shows distinct aromatic signals.
- Mass spectrometry : Molecular ion peaks at m/z 241 (M+H)+ confirm the molecular weight.
- X-ray crystallography : Resolves regiochemistry ambiguities (e.g., CCDC 1437519 for analogous structures) .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a versatile intermediate for:
- Kinase inhibitors : Suzuki-Miyaura coupling at the bromine position introduces aryl/heteroaryl groups for CDK inhibition.
- Anticonvulsant agents : Reductive amination of the aldehyde group generates bioactive amines.
- Antiviral prodrugs : Conjugation with nucleoside analogs enhances bioavailability .
Q. What safety precautions are required when handling this compound?
- Use anhydrous conditions to prevent aldehyde oxidation.
- Mitigate bromine-related toxicity via closed-system transfers.
- Store at 2–8°C under nitrogen to avoid degradation .
Advanced Research Questions
Q. How can regioselectivity during bromination of imidazo[1,2-a]pyridine precursors be optimized?
Regioselectivity is controlled by:
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies arise from:
Q. How does microwave irradiation improve synthesis compared to conventional heating?
Advantages include:
- Faster kinetics : Reactions complete in minutes vs. hours (3–5x acceleration).
- Higher yields : 50–70% improvements due to reduced side reactions.
- Energy efficiency : Lower thermal decomposition .
Q. What computational methods predict reactivity in cross-coupling reactions?
Q. How are byproducts during functionalization analyzed and mitigated?
Common byproducts include:
Q. What analytical techniques differentiate positional isomers?
- 1H NMR coupling : J values (e.g., 3J = 4.8–5.2 Hz for H3-H4 in imidazo[1,2-a]pyridine).
- IR spectroscopy : Aldehyde C=O stretch at 1680–1720 cm⁻¹ vs. ketones (1640–1680 cm⁻¹).
- Single-crystal XRD : Unambiguous assignment of substitution patterns .
Methodological Considerations
- Experimental design : Use DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading).
- Data validation : Cross-reference NMR with HSQC/HMBC for structural confirmation.
- Contradiction resolution : Perform meta-analysis of crystallographic data (e.g., CCDC entries) to correlate electronic effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
